molecular formula C15H21NO5S B3029268 tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate CAS No. 605655-08-1

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Cat. No.: B3029268
CAS No.: 605655-08-1
M. Wt: 327.4
InChI Key: RIOKPEBUTRGTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is an organic compound with the molecular formula C15H21NO5S and a molecular weight of 327.40 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosyloxy group. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate to form tert-butyl azetidine-1-carboxylate. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate primarily involves its reactivity as a tosylate ester. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic transformations to introduce azetidine rings into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate: Similar structure with a methylsulfonyl group instead of a tosyloxy group.

    tert-Butyl 3-hydroxyazetidine-1-carboxylate: The hydroxy derivative of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate.

    Methyl 1-Boc-azetidine-3-carboxylate: A related compound with a Boc-protected azetidine ring.

Uniqueness

This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various azetidine-containing compounds, providing versatility in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOKPEBUTRGTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722343
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605655-08-1
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.